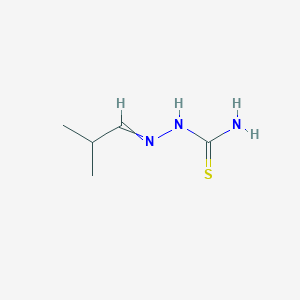

(2-Methylpropylideneamino)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpropylideneamino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3S/c1-4(2)3-7-8-5(6)9/h3-4H,1-2H3,(H3,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGCVMPYARLSFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=NNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Coordination Chemistry of 2 Methylpropylideneamino Thiourea and Its Metal Complexes

Ligand Properties and Donor Atom Coordination of (2-Methylpropylideneamino)thiourea

The coordination chemistry of this compound is largely defined by the presence of sulfur and nitrogen atoms, which can act as electron-pair donors to metal centers. mdpi.comuobasrah.edu.iq The flexibility of the thiourea (B124793) backbone allows for different coordination modes, influencing the geometry and stability of the resulting metal complexes. uobasrah.edu.iq

Role of Sulfur and Nitrogen Donor Sites in Complexation

This compound possesses key donor sites in its structure: the thiocarbonyl sulfur atom and the nitrogen atoms of the amino and imino groups. mdpi.comuobasrah.edu.iq The sulfur atom, with its available lone pairs, is a primary site for coordination with various metal ions. researchgate.net The nitrogen atoms can also participate in bonding, leading to chelation and the formation of stable ring structures. mdpi.commdpi.com

Monodentate, Bidentate, and Polydentate Coordination Modes

The versatility of this compound as a ligand is evident in its ability to adopt various coordination modes. mdpi.com These modes are influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. mdpi.comuobasrah.edu.iq

Monodentate Coordination: In the simplest coordination mode, the ligand binds to a metal center through a single donor atom. researchgate.net For thiourea derivatives, this typically involves the sulfur atom of the thiocarbonyl group. mdpi.comresearchgate.net This mode of coordination is common with soft metal ions that have a high affinity for sulfur. uobasrah.edu.iqresearchgate.net

Bidentate Coordination: this compound can also act as a bidentate ligand, coordinating to a metal ion through two donor atoms simultaneously. mdpi.com This often involves the sulfur atom and one of the nitrogen atoms, forming a stable chelate ring. mdpi.comresearchgate.net Bidentate coordination generally leads to more stable complexes compared to monodentate coordination due to the chelate effect. In some cases, deprotonation of the ligand is necessary to facilitate bidentate coordination. stackexchange.comguidechem.com

Polydentate and Bridging Coordination: While less common for a single molecule of this specific ligand, thiourea-type ligands can participate in more complex coordination schemes. This can include acting as a bridging ligand, where the sulfur atom coordinates to two different metal centers, forming polynuclear complexes. mdpi.comrsc.org

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. mdpi.comnih.gov The resulting complexes can be isolated as crystalline solids and their structures and properties elucidated using various spectroscopic and analytical techniques.

Complexation with Transition Metals

This compound and its derivatives form complexes with a wide range of transition metals. The specific nature of the metal ion influences the stoichiometry and geometry of the resulting complex.

Ag(I) and Au(I): Silver(I) and Gold(I) complexes of thiourea derivatives have been synthesized and studied. nih.govresearchgate.netnih.gov These soft metal ions have a strong affinity for the sulfur donor atom. Depending on the stoichiometry and reaction conditions, various coordination geometries, including linear and tetrahedral, can be achieved. nih.govrsc.org In some instances, polynuclear complexes with bridging thiourea ligands have been observed with Ag(I). mdpi.com

Co(II), Ni(II), and Cu(II): These first-row transition metals readily form complexes with thiourea-based ligands. ksu.edu.trresearchgate.net The resulting complexes often exhibit square planar or octahedral geometries. uobasrah.edu.iqmdpi.com For example, Ni(II) can form square-planar complexes where the ligand acts as a bidentate N,S donor. mdpi.com Copper(II) is sometimes reduced to Copper(I) by the thiourea ligand during the complexation reaction. uobasrah.edu.iqrsc.org

Pd(II) and Pt(II): Palladium(II) and Platinum(II) form stable, typically square-planar, complexes with thiourea ligands. mdpi.comrawdatalibrary.netresearchgate.net These complexes are of interest due to their potential applications. The coordination is often through the sulfur atom, but bidentate N,S coordination is also possible, sometimes facilitated by the presence of a base. mdpi.com

Zn(II), Cd(II), and Hg(II): These d¹⁰ metal ions form complexes with thiourea derivatives, typically resulting in tetrahedral geometries. researchgate.netsemanticscholar.orgresearchgate.net The coordination primarily occurs through the sulfur atom. semanticscholar.orgresearchgate.net

Mn(II), Fe(III), and Cr(III): Complexes of this compound with manganese, iron, and chromium have also been reported, showcasing the broad coordinating ability of this ligand. researchgate.net

Spectroscopic Characterization Techniques

FT-IR spectroscopy is a powerful tool for characterizing this compound and its metal complexes. By comparing the spectrum of the free ligand with those of its complexes, key insights into the coordination mode can be obtained. mdpi.comacs.orgnih.gov

Upon complexation, characteristic changes in the vibrational frequencies of the ligand are observed. The most significant shifts are typically seen for the bands associated with the C=S and C-N stretching vibrations, as well as the N-H bending vibrations. mdpi.comresearchgate.net

ν(C=S) Vibration: The C=S stretching vibration is a key diagnostic band. A shift of this band to a lower frequency in the complex compared to the free ligand is indicative of coordination through the sulfur atom. utm.my This is because coordination weakens the C=S double bond.

ν(C-N) and δ(N-H) Vibrations: Changes in the stretching and bending vibrations of the C-N and N-H bonds can provide evidence for the involvement of the nitrogen atoms in coordination. acs.orgresearchgate.net A shift in the N-H stretching frequency can indicate either direct coordination of the nitrogen atom or a change in hydrogen bonding upon complex formation. researchgate.net

The table below summarizes typical FT-IR spectral data for a thiourea derivative and its metal complexes, illustrating the shifts upon coordination.

| Compound/Complex | ν(N-H) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C=S) (cm⁻¹) |

| Free Ligand | ~3300-3100 | ~1620 | ~850 |

| Metal Complex (S-coordination) | Shifted | Shifted | Lower frequency |

| Metal Complex (N,S-coordination) | Significantly shifted | Shifted | Lower frequency |

Table 1: Representative FT-IR Data for a Thiourea Ligand and its Complexes.

Compound Names

| Abbreviation/Systematic Name |

| This compound |

| Silver(I) |

| Gold(I) |

| Cobalt(II) |

| Chromium(III) |

| Copper(II) |

| Nickel(II) |

| Palladium(II) |

| Platinum(II) |

| Zinc(II) |

| Cadmium(II) |

| Mercury(II) |

| Manganese(II) |

| Iron(III) |

Table 2: List of Compounds Mentioned.

Research on the Coordination Chemistry of this compound and its Metal Complexes Remains Limited

General studies on analogous thiourea ligands and their metal complexes often employ a range of analytical techniques to characterize the resulting compounds. These methods are crucial for understanding the coordination modes of the ligand and the geometry of the metal complexes.

Spectroscopic and Analytical Techniques Typically Employed for Thiourea Complexes:

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is commonly used to investigate the electronic transitions within the metal complexes. The spectra of the complexes are compared to that of the free ligand to observe shifts in the absorption bands, which can provide evidence of ligand-to-metal coordination. New bands observed in the spectra of the complexes, which are absent in the free ligand, are often attributed to d-d electronic transitions of the metal ion or charge-transfer transitions between the metal and the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is a powerful tool for elucidating the structure of thiourea ligands and their complexes in solution. In ¹H NMR, shifts in the chemical signals of the protons, particularly those of the N-H and adjacent groups, upon complexation can indicate the sites of coordination. Similarly, in ¹³C NMR, changes in the chemical shift of the thiocarbonyl carbon (C=S) are monitored to confirm the involvement of the sulfur atom in bonding to the metal center.

Mass Spectrometry: Mass spectrometry is utilized to determine the molecular weight of the synthesized complexes and to study their fragmentation patterns. This data helps in confirming the stoichiometry of the metal-ligand complex.

Molar Conductivity Studies: Molar conductivity measurements of the metal complexes in various solvents are performed to determine their electrolytic or non-electrolytic nature. The magnitude of the molar conductance value helps in ascertaining whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice.

Magnetic Susceptibility Measurements: For complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), magnetic susceptibility measurements are carried out to determine the magnetic moment of the complex. This information is valuable in deducing the geometry of the complex and the oxidation state of the central metal ion.

While these analytical methods are standard in the study of coordination compounds, the absence of specific published data for this compound prevents a detailed discussion of its coordination behavior and the properties of its potential metal complexes. Further experimental research would be required to generate the data necessary for a comprehensive analysis as outlined.

Structural Elucidation and Geometrical Arrangements of this compound Complexes

Octahedral Geometries

Octahedral geometry is a common coordination arrangement for metal complexes, including those with thiourea-type ligands. This geometry is particularly prevalent for transition metals like Mn(II), Cr(III), and sometimes Ni(II). cardiff.ac.ukresearchgate.net An octahedral arrangement can be achieved when three bidentate ligands, such as this compound, coordinate to a single metal center, resulting in a complex with the general formula [M(L)₃]ⁿ⁺. Alternatively, two tridentate ligands can form an octahedral complex. cardiff.ac.uk

Square-Pyramidal and Square-Planar Architectures

Square-planar and square-pyramidal geometries are frequently observed in complexes of d⁸ metal ions such as Ni(II), Pd(II), Pt(II), and Au(III), as well as for some Cu(II) complexes. nih.govrsc.orgunl.pt Thiourea derivatives are well-suited to form such structures.

Square-Planar Complexes: This geometry is typical for complexes with a 1:2 metal-to-ligand ratio, where two bidentate thiourea ligands coordinate to the metal center in a planar arrangement. Spectroscopic and structural analyses of complexes with ligands like [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea have confirmed square-planar geometries for Ni(II), Co(II), and Cu(II) ions. nih.gov For the Ni(II) complex, the geometry is suggested by electronic spectra and a diamagnetic or slightly paramagnetic nature. nih.gov Similarly, N,N'-substituted thiourea ligands have been shown to form square-planar Ni(II) and Cu(II) complexes. rsc.org It is highly probable that this compound would form square-planar complexes of the type [M(L)₂]ⁿ⁺ with these metal ions.

Square-Pyramidal Complexes: This geometry can arise in a few ways. A 1:2 metal-to-ligand complex might adopt a square-pyramidal structure if there is significant steric hindrance preventing a perfectly planar arrangement. More commonly, a fifth ligand, such as a halide or a solvent molecule, coordinates to the metal center in the axial position of a square-planar base. Copper(II) complexes, in particular, are known to form square-pyramidal structures with amino derivatives. researchgate.net For example, complexes with (2-pyridinylmethyl)amino derivatives have been shown to exhibit square-pyramidal geometries, sometimes forming polymeric chains or dimers through bridging ligands. researchgate.net

Interactive Table: Examples of Square-Planar and Square-Pyramidal Geometries in Thiourea Derivative Complexes

| Metal Ion | Ligand | Geometry | Key Findings | Reference(s) |

| Ni(II) | [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea | Square-Planar | Suggested by electronic spectra (1A1g→1B1g transitions). | nih.gov |

| Co(II) | [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea | Square-Planar | Inferred from electronic spectra and magnetic moment values. | nih.gov |

| Cu(II) | [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea | Square-Planar | A broad d-d transition band in the electronic spectrum is indicative of this geometry. | nih.gov |

| Ni(II) | N,N'-substituted thiourea | Square-Planar | Confirmed by X-ray crystallography for specific derivatives. | rsc.org |

| Cu(II) | 4-{[2-(pyridin-2-ylmethylamino)ethylamino]methyl}benzoic acid | Square-Pyramidal | Mononuclear complex with a five-coordinate copper center. | researchgate.net |

| Au(III) | 4'-(2-quinolyl)-2,2':6',2''-terpyridine | Distorted Square-Planar | Coordination sphere includes three nitrogen donors and a chloride ion. | unl.pt |

Factors Influencing Coordination Geometry and Ligand Conformation

The final geometry of a metal complex with a ligand like this compound is not determined by a single factor but is rather the result of a delicate balance of several competing influences.

Nature of the Metal Ion: The intrinsic properties of the metal ion, such as its size, charge, and d-electron configuration, are paramount. capes.gov.br For instance, d⁸ ions like Pd(II) and Pt(II) have a strong preference for square-planar geometry, while larger ions or those with different electron counts may favor octahedral or tetrahedral arrangements. capes.gov.br The charge on the metal ion has been identified as a predominant influence in determining the geometry of Ni(II) compounds. capes.gov.br

Electronic Effects of Substituents: Electron-withdrawing or electron-donating groups on the thiourea ligand can alter the electron density on the sulfur and nitrogen donor atoms, thereby affecting the strength of the coordinate bonds. Functional groups can also introduce additional donor atoms, leading to different chelation modes (e.g., S,N versus S,O coordination), which in turn dictates the geometry. tandfonline.com

Role of Counter-ions and Solvent: The nature of the anion in the metal salt can significantly affect the stability and structure of the resulting cationic complex. Anions can sometimes participate in coordination, leading to different geometries. Similarly, solvent molecules can coordinate to the metal center, particularly if the primary ligand is sterically demanding, leading to higher coordination numbers. cardiff.ac.uk

Reaction Conditions: Factors such as temperature and pH can influence the final product. For example, increased temperatures can sometimes lead to the hydrolysis or rearrangement of the ligand itself. cardiff.ac.ukrsc.org

Interactive Table: Summary of Factors Affecting Coordination Geometry

| Factor | Influence on Geometry and Conformation | Reference(s) |

| Metal Ion | Size, charge, and d-electron configuration determine preferred coordination numbers and geometries (e.g., d⁸ ions favor square-planar). | capes.gov.br |

| Ligand Sterics | Bulky substituents (like the 2-methylpropyl group) can cause steric hindrance, distorting ideal geometries and influencing ligand conformation. | mdpi.com |

| Ligand Electronics | Substituents modify the donor strength of S and N atoms; additional functional groups can offer alternative chelation modes. | tandfonline.com |

| Counter-Anions | Can stabilize the complex or directly coordinate to the metal, altering the geometry. | |

| Solvent | May coordinate to the metal center to satisfy its coordination sphere, affecting the final geometry. | cardiff.ac.uk |

| Reaction Conditions | Temperature and pH can affect ligand stability and the thermodynamic or kinetic product formed. | cardiff.ac.ukrsc.org |

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes are critical aspects of their chemistry. Thiourea and its derivatives generally form stable complexes with a variety of transition metals. 911metallurgist.comresearchgate.net

Stability in Solution: Many thiourea complexes are stable in aqueous or organic solutions. 911metallurgist.com Thiourea is known to form stable cationic complexes with transition metal ions in acidic aqueous solutions. 911metallurgist.com However, some complexes, particularly those with metal-halide bonds, can undergo ligand exchange reactions when dissolved in coordinating solvents like DMSO. nih.gov The stability of a given complex of this compound would depend on the metal ion, the solvent, and the presence of other competing ligands. The formation of a four-membered chelate ring through S,N-coordination generally imparts significant thermal stability to the complex.

Redox Behavior: The presence of the sulfur atom makes thiourea ligands and their complexes susceptible to redox reactions. Thiourea can be oxidized, and the metal center can often exist in multiple oxidation states. For instance, Cu(II) is frequently reduced to Cu(I) during the reaction with thiourea ligands. rsc.org The stability of iron-thiourea complexes is a key factor in leaching systems, where the Fe³⁺/Fe²⁺ couple is used, and the formation of complexes like [Fe(SO₄)(Thio)]⁺ can stabilize the ferric ion against the rapid oxidation of thiourea. 911metallurgist.com

Acid-Base Properties: The N-H protons in the thiourea moiety can exhibit acidic character, especially upon coordination to a metal ion. In the presence of a base, deprotonation can occur, leading to the formation of anionic ligands that can form neutral or anionic complexes. mdpi.com This acid-base reactivity allows for the synthesis of different types of complexes from the same ligand. mdpi.com

Computational and Theoretical Investigations of 2 Methylpropylideneamino Thiourea

Quantum Chemical Calculations on (2-Methylpropylideneamino)thiourea and Its Complexes

Quantum chemical calculations are a cornerstone in the theoretical examination of this compound, offering a detailed view of its electronic and structural characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For thiourea (B124793) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize the molecular geometry and to understand the distribution of electrons within the molecule. mdpi.comresearchgate.net These studies are fundamental in predicting the compound's reactivity and stability. The choice of basis sets, such as 6-311++G(d,p), is critical for obtaining accurate results for properties like bond lengths, bond angles, and dihedral angles. mdpi.com

DFT calculations have been successfully used to analyze the molecular structure of various thiourea derivatives. For instance, in a study of a different thiourea derivative, the optimized molecular structure was compared with experimental data, showing a good correlation. researchgate.net Such computational analyses provide a reliable foundation for understanding the three-dimensional arrangement of atoms in this compound.

Molecular Mechanics and Semi-Empirical Calculations

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or extensive conformational searches. In such cases, molecular mechanics and semi-empirical methods offer a more efficient alternative. nih.goviu.edu Semi-empirical methods, derived from Hartree-Fock or DFT with systematic approximations, are orders of magnitude faster than ab initio calculations. nih.govnih.gov

These methods are particularly useful for initial screenings of large numbers of compounds or for studying the dynamics of large molecular systems. iu.edunih.gov Although they are less accurate than DFT, they can provide valuable qualitative insights and are often used in combination with more rigorous methods. nih.goviu.edu For thiourea and its derivatives, semi-empirical calculations have been used to study aggregates and crystal structures, demonstrating their utility in understanding intermolecular interactions. researchgate.net The development of machine learning models in conjunction with semi-empirical methods is a promising approach for achieving high accuracy with greater speed. rsc.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

For thiourea derivatives, the HOMO-LUMO gap is analyzed to understand charge transfer within the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. DFT calculations are commonly employed to determine the energies of these orbitals and to visualize their spatial distribution. This analysis helps in predicting the sites of electrophilic and nucleophilic attack.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model. DFT methods are widely used to calculate vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. undip.ac.idresearchgate.net

The calculated vibrational frequencies, after appropriate scaling, often show good agreement with experimental FT-IR and Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR spectra. researchgate.net The comparison between calculated and experimental spectroscopic data serves as a powerful tool for confirming the molecular structure of this compound. researchgate.net

Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other governs its macroscopic properties, such as its crystal structure and physical state.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions, such as hydrogen bonds and van der Waals forces. researchgate.netresearchgate.net The analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.gov For various thiourea derivatives, Hirshfeld surface analysis has been crucial in understanding how molecules pack in the solid state and the dominant forces that stabilize the crystal structure. researchgate.netresearchgate.net This technique offers valuable insights into the supramolecular assembly of this compound.

Table 2: Common Intermolecular Contacts Identified by Hirshfeld Surface Analysis

| Contact Type | Description |

| H···H | Interactions between hydrogen atoms. |

| C···H | Interactions between carbon and hydrogen atoms. |

| O···H | Hydrogen bonds involving oxygen as the acceptor. |

| N···H | Hydrogen bonds involving nitrogen as the acceptor. |

| S···H | Interactions involving the sulfur atom. |

Non-Covalent Interaction (NCI) and Energy Decomposition Analysis (EDA)

At present, specific Non-Covalent Interaction (NCI) and Energy Decomposition Analysis (EDA) studies exclusively focused on this compound are not extensively available in publicly accessible research. However, the principles of these analyses can be applied to understand the fundamental interactions within the molecule.

NCI analysis is a computational method used to visualize and characterize non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, in molecular systems. For this compound, NCI analysis would likely reveal significant non-covalent interactions involving the thiourea moiety. The presence of both hydrogen bond donors (the amino groups) and a hydrogen bond acceptor (the sulfur atom) suggests the potential for strong intramolecular and intermolecular hydrogen bonding.

Hydrogen Bonding Networks in Crystal Structures

While a specific crystal structure of this compound is not readily found in the surveyed literature, the hydrogen bonding patterns of analogous thiourea derivatives have been extensively studied. These studies provide a framework for predicting the likely hydrogen bonding networks in the solid state of this compound.

Thiourea derivatives are well-known for forming robust hydrogen-bonded assemblies. In the crystal lattice, it is expected that this compound molecules would engage in intermolecular hydrogen bonds of the N-H···S type, which are characteristic of thioureas. These interactions typically lead to the formation of one-dimensional chains or more complex three-dimensional networks. The presence of the imine nitrogen and the methyl groups of the isobutylidene fragment could also influence the crystal packing through weaker C-H···S or C-H···N interactions.

Intramolecular hydrogen bonds are also a possibility, depending on the conformation of the molecule. For instance, a hydrogen bond could form between one of the amino protons and the imine nitrogen, leading to a more planar and rigid molecular structure. The interplay between these intra- and intermolecular hydrogen bonds would ultimately dictate the final crystal structure.

Theoretical Studies on Reaction Mechanisms and Catalytic Pathways

Theoretical studies on the reaction mechanisms and catalytic pathways involving this compound are not prominently featured in the current body of scientific literature. However, the reactivity of the thiourea functional group is well-documented, allowing for theoretical predictions of its behavior in various chemical transformations.

Computational methods, such as Density Functional Theory (DFT), could be employed to investigate potential reaction pathways. For example, the nucleophilic character of the sulfur atom and the amino groups can be theoretically modeled to understand their reactions with electrophiles. Transition state theory could be used to calculate the activation energies for different reaction steps, providing insights into the reaction kinetics.

Furthermore, the potential for this compound to act as a ligand in organometallic catalysis could be explored through computational modeling. Theoretical studies could predict the coordination modes of the molecule to a metal center and elucidate the mechanism of catalytic cycles in which it might participate.

Structure-Property Relationships Derived from Computational Data

Computational chemistry offers a powerful tool to establish relationships between the molecular structure of this compound and its physicochemical properties. By calculating various molecular descriptors, it is possible to predict its behavior in different environments.

The following table showcases some of the key properties of this compound that can be derived from computational data:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₁₁N₃S |

| Molecular Weight | 145.23 g/mol |

| Canonical SMILES | CC(C)C=NNC(N)=S |

| InChI Key | XJDFROKWYBSWQN-UHFFFAOYSA-N |

These fundamental descriptors serve as the basis for more advanced computational studies. For instance, the calculated molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is a crucial parameter for predicting chemical reactivity and kinetic stability.

Furthermore, computational models can predict properties such as the molecule's dipole moment, polarizability, and electrostatic potential surface. These properties are instrumental in understanding the molecule's solubility, its interaction with biological targets, and its potential for self-assembly. Structure-property relationships derived from such computational data are invaluable for the rational design of new materials and therapeutic agents based on the this compound scaffold.

Exploration of Biological Activities of 2 Methylpropylideneamino Thiourea and Its Derivatives

In Vitro Antimicrobial Activity of (2-Methylpropylideneamino)thiourea and Its Metal Complexes

Thiourea (B124793) derivatives and their metal complexes are recognized for their broad-spectrum antimicrobial capabilities. The coordination of thiourea ligands with metal ions can enhance their biological efficacy, a phenomenon often attributed to increased lipophilicity and interaction with microbial cellular components. nih.govnih.gov

Antibacterial Efficacy

The antibacterial properties of thiourea derivatives and their metal complexes have been evaluated against a range of clinically relevant bacteria.

Escherichia coli : Metal complexes of thiourea derivatives have demonstrated notable activity against E. coli. For instance, certain transition metal(II) complexes have shown good inhibitory effects when compared to standard antibiotics. researchgate.netmdpi.com Studies suggest that the antibacterial action may be linked to the interaction of the protonated C=S and NH groups with the bacterial membrane's carboxyl and phosphate (B84403) groups. nih.gov

Staphylococcus aureus : Thiourea derivatives and their complexes have exhibited significant activity against S. aureus. researchgate.netresearchgate.net Some metal complexes have shown enhanced antibacterial action compared to the parent ligands. researchgate.net The mechanism of action is thought to involve the inhibition of essential enzymes like DNA gyrase and topoisomerase IV. nih.gov

Klebsiella pneumoniae : Research has indicated that thiourea derivatives possess antibacterial activity against K. pneumoniae. researchgate.netscielo.org.ar The structural features of these compounds, including the presence of specific substituents, can influence their efficacy. scielo.org.ar

Pseudomonas aeruginosa : The antibacterial spectrum of thiourea derivatives extends to P. aeruginosa. nih.govresearchgate.net The lipophilicity of these compounds plays a role in their ability to disrupt the bacterial membrane. nih.gov

Acinetobacter baumannii : Novel dual bacterial topoisomerase II inhibitors, which include structures related to thiourea derivatives, have shown potent activity against multidrug-resistant isolates of A. baumannii. plos.org

Antibacterial Activity of Thiourea Derivatives and Metal Complexes

| Compound/Complex Type | Bacterium | Observed Effect | Reference |

| Transition Metal(II) Complexes | Escherichia coli | Good inhibitory effect | researchgate.netmdpi.com |

| Thiourea Derivatives & Complexes | Staphylococcus aureus | Significant activity, enhanced in metal complexes | researchgate.netresearchgate.net |

| Thiourea Derivatives | Klebsiella pneumoniae | Antibacterial activity noted | researchgate.netscielo.org.ar |

| Thiourea Derivatives | Pseudomonas aeruginosa | Antibacterial activity observed | nih.govresearchgate.net |

| Dual Topoisomerase II Inhibitors | Acinetobacter baumannii | Potent activity against multidrug-resistant isolates | plos.org |

Antifungal Efficacy

The antifungal potential of this compound and its derivatives is a significant area of investigation. Research has shown that both the ligands and their metal complexes can exhibit potent activity against various fungal pathogens. nih.gov In many cases, the in vitro anti-yeast activity of these compounds is greater than their antibacterial activity. nih.govresearchgate.net For example, copper complexes of certain thiourea derivatives have been found to be more active against tested yeast strains compared to their nickel counterparts, an effect potentially linked to the influence of the copper ion on normal cell processes. nih.gov Studies on thiourea derivatives of 2-thiophenecarboxylic acid have demonstrated a notable inhibitory effect on the growth of Candida auris biofilms. mdpi.comnih.gov

Antimycobacterial Activity

The fight against tuberculosis has led to the exploration of novel chemical entities, including thiourea derivatives. These compounds have shown promise as antimycobacterial agents.

Mycobacterium tuberculosis : Certain thiourea derivatives have been found to inhibit the growth of M. tuberculosis H37Rv in both bacterial cultures and infected macrophages. nih.gov Some derivatives were also active against hypervirulent clinical strains of M. tuberculosis. nih.gov The antimycobacterial activity is sometimes comparable to that of first-line anti-tuberculosis drugs.

Mechanisms of Antimicrobial Action

The antimicrobial effects of thiourea derivatives are believed to stem from multiple mechanisms.

DNA Interaction and Enzyme Inhibition : A primary proposed mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair. nih.gov The ability of these compounds to intercalate with DNA can disrupt its structure and function. nih.gov Some metal complexes of thiourea derivatives have shown strong inhibition of S. aureus DNA gyrase. nih.gov

Cell Membrane Disruption : The lipophilic nature of many thiourea derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to increased permeability and cell death. nih.gov

In Vitro Anticancer Properties of this compound and Its Derivatives

In addition to their antimicrobial effects, thiourea derivatives have emerged as a class of compounds with significant anticancer potential. Their ability to induce cytotoxicity in various cancer cell lines is a key area of research.

Cytotoxicity against various Cancer Cell Lines

HeLa, A549, and MCF-7 : Thieno[2,3-d]pyrimidine derivatives containing an isoxazole (B147169) moiety have demonstrated good to excellent cytotoxicity against human lung carcinoma (A549), and breast adenocarcinoma (MCF-7) cell lines. researchgate.net Specifically, some derivatives exhibited potent cytotoxicity against these cell lines with very low IC50 values. researchgate.net Olive leaf extract microcapsules have also shown cytotoxic effects against A549 and MCF-7 cells. nih.gov

Jurkat : While direct studies on this compound against Jurkat cells are limited, the broader class of thiourea derivatives has been investigated for its anticancer properties, suggesting potential for further exploration.

Cytotoxicity of Thiourea Derivatives against Cancer Cell Lines

| Cell Line | Compound Type | Observed Effect | Reference |

| A549, MCF-7 | Thieno[2,3-d]pyrimidine derivatives | Good to excellent cytotoxicity | researchgate.net |

| A549, MCF-7 | Olive leaf extract microcapsules | Cytotoxic effects observed | nih.gov |

| MCF-7 | Thiourea derivatives bearing a benzodioxole moiety | Significant cytotoxic effect | nih.gov |

| A549 | bis(2-aminoethyl)amine derivatives | Apoptosis-inducing properties | mdpi.com |

Induction of Apoptosis and Other Cell Death Pathways

Research indicates that this compound and its derivatives can induce apoptosis, a form of programmed cell death, in cancer cells. For instance, a novel thiourea polymer, QTMP, has been shown to trigger notable apoptosis in colorectal cancer (CRC) cells. The rate of apoptosis increases as the concentration of QTMP rises. nih.gov This induction of apoptosis is a key mechanism behind its anticancer effects. nih.gov

Further investigation into the molecular mechanisms reveals that QTMP causes caspase-dependent apoptosis. It significantly upregulates the expression of pro-apoptotic proteins like Bax and cleaved forms of caspase-3, caspase-9, and PARP in a concentration-dependent manner in various CRC cell lines. nih.gov The accumulation of intracellular reactive oxygen species (ROS) and reactive nitrogen species (RNS) induced by QTMP can lead to DNA damage, which in turn activates the apoptotic pathway. nih.gov

Studies on other thiourea derivatives have also highlighted their ability to induce apoptosis. For example, SHetA2, a flexible heteroarotinide, selectively targets mitochondria in cancer cells, leading to a reduction in anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby triggering apoptosis. biointerfaceresearch.com This compound has demonstrated effectiveness in various cancer types, including ovarian, lung, and kidney cancers. biointerfaceresearch.com

Role of Metal Complexation in Enhancing Anticancer Activity

The biological activity of this compound and its derivatives can be significantly enhanced through complexation with metal ions. smolecule.com The coordination of a metal to thiourea ligands often leads to a substantial increase in cytotoxicity against cancer cell lines compared to the thiourea ligand alone. nih.govresearchgate.net

For example, gold (Au) and silver (Ag) complexes of thiourea derivatives have shown promising anticancer properties. nih.govresearchgate.net The cytotoxicity of these metal complexes is influenced by the nature of the ancillary ligands attached to the metal center. In some cases, gold complexes exhibit greater cytotoxicity than their silver counterparts, while for other thiourea derivatives, the silver complexes are more active. nih.govresearchgate.net Specifically, the substitution of a chloride ligand for a thiosugar in gold complexes has been found to drastically enhance anticancer activity. nih.gov

Similarly, platinum (Pt) and palladium (Pd) complexes of thiourea derivatives have demonstrated inhibitory effects against cancer cell lines. A Pt(II) complex of N-Phenylmorpholine-4-carbothioamide (HPMCT) showed good inhibitory effects and higher activity against the MCF-7 breast cancer cell line compared to the corresponding Pd(II) complex. mdpi.com The complexation of these metals with the thiourea ligand resulted in a notable increase in cytotoxicity compared to the free ligand. mdpi.com The design of ligands is a critical aspect in developing metal-based anticancer agents, as it strongly influences their biological activity and pharmacokinetic properties. mdpi.com

Investigation of Molecular Targets and Mechanisms of Action

The anticancer activity of this compound and its derivatives stems from their interaction with various molecular targets and the subsequent disruption of cellular pathways.

Metal Ion Binding: As previously discussed, the ability of thioureas to form complexes with metal ions is a key aspect of their biological activity. smolecule.com The sulfur and nitrogen atoms in the thiourea scaffold can form donor-acceptor bonds with metal cations, leading to the formation of stable complexes. biointerfaceresearch.com This interaction can enhance the delivery of the compound to cancer cells and facilitate its interaction with intracellular targets.

Enzyme Interaction: Thiourea derivatives have been identified as inhibitors of several enzymes that play crucial roles in cancer progression. biointerfaceresearch.comresearchgate.net These include:

Protein Tyrosine Kinases (PTKs) and Receptor Tyrosine Kinases (RTKs): These enzymes are involved in signaling pathways that control cell growth and proliferation. Inhibition of these kinases can disrupt cancer cell signaling and lead to cell death. researchgate.net

DNA Topoisomerase: This enzyme is essential for DNA replication and repair. Its inhibition can lead to DNA damage and apoptosis in cancer cells. researchgate.net

Other Enzymes: Thiourea derivatives have also been shown to inhibit other enzymes such as sirtuins and carbonic anhydrase, which are implicated in carcinogenesis. researchgate.net

DNA Cleavage: The anticancer mechanism of some thiourea derivatives involves the induction of DNA damage. For instance, the thiourea polymer QTMP has been shown to cause DNA damage in colorectal cancer cells, as evidenced by the increased expression of γ-H2AX, a marker of DNA double-strand breaks. nih.gov This DNA damage can be a direct result of the compound intercalating into the DNA or an indirect consequence of the production of reactive oxygen and nitrogen species. nih.gov

The multi-targeted action of thiourea derivatives makes them promising candidates for overcoming drug resistance, a major challenge in cancer therapy. biointerfaceresearch.com

Other Investigated Biological Activities

Antiviral Activity

Certain thiourea derivatives have been investigated for their potential as antiviral agents. A study on a series of 1-[4-(methanesulfonamido)-3-phenoxyphenyl]-3-alkyl/aryl thioureas revealed antiviral activity against Human Immunodeficiency Virus (HIV). nih.gov One compound, in particular, was able to block the replication of HIV-1 and HIV-2 in vitro. nih.gov

Another study focused on a novel thiourea containing a chiral phosphonate, which demonstrated curative activity against the Tobacco Mosaic Virus (TMV) in vivo. nih.gov The mechanism of action of this compound involved inhibiting the polymerization of the TMV capsid protein and enhancing the activity of resistance-related enzymes in the host plant. nih.gov

Antioxidant Activity

Thiourea and its derivatives are recognized for their antioxidant properties. mdpi.comnih.gov They can scavenge free radicals, which are unstable molecules that can cause damage to cells through oxidative stress. farmaciajournal.comhueuni.edu.vn This antioxidant capacity is a significant aspect of their biological activity. mdpi.com

The antioxidant potential of thiourea derivatives has been evaluated using various assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical scavenging assays, as well as the ferric reducing power assay. farmaciajournal.com Studies have shown that the structural differences among thiourea derivatives have a major impact on their antioxidant potential. farmaciajournal.com For example, some derivatives exhibit a dose-dependent increase in free radical inhibition. farmaciajournal.com

The mechanism by which thiourea derivatives exert their antioxidant effects is believed to involve hydrogen atom transfer (HAT), which is considered the preferred mechanism over single electron transfer (SET). hueuni.edu.vnresearchgate.net

Anti-inflammatory Properties

Thiourea derivatives have been explored for their anti-inflammatory effects. mdpi.com Inflammation is a biological response to harmful stimuli, and chronic inflammation is a contributing factor to various diseases. nih.gov Some thiourea derivatives have shown the ability to reduce inflammation in preclinical models.

For instance, new thiourea derivatives of naproxen (B1676952), a nonsteroidal anti-inflammatory drug (NSAID), have been synthesized and evaluated for their anti-inflammatory activity. nih.gov In some cases, these derivatives have demonstrated a higher percentage of paw edema reduction in animal models compared to naproxen itself, with the added benefit of reduced ulcerogenic effects. nih.gov

The anti-inflammatory action of some thiourea derivatives is linked to their ability to inhibit enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). nih.govresearchgate.net Molecular docking studies have been used to investigate the interactions of thiourea derivatives with the active sites of these enzymes. researchgate.net

Advanced Applications of 2 Methylpropylideneamino Thiourea in Chemical Sciences and Materials

Role in Organic Synthesis as Reagents and Precursors

The thiourea (B124793) functional group within (2-Methylpropylideneamino)thiourea is the primary source of its reactivity, enabling it to serve as a valuable building block for a variety of organic molecules.

Preparation of Heterocyclic Compounds (e.g., Thiazoles)

Thiourea and its derivatives are fundamental precursors in the synthesis of heterocyclic compounds, most notably thiazoles. The Hantzsch thiazole (B1198619) synthesis is a classic and widely utilized method where a thiourea condenses with an α-halo ketone. This reaction can also be adapted for α-halo aldehydes. rsc.orgsmolecule.com The general mechanism involves the nucleophilic sulfur of the thiourea attacking the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the thiazole ring. wikipedia.org

This compound, as a substituted thiourea, can participate in such cyclization reactions. The reaction of various thioureas with different electrophiles highlights the versatility of this synthetic route. For instance, 2-aminothiazoles are readily prepared through the condensation of a substituted thiourea with a suitable bromoketone. smolecule.com Similarly, reacting thiourea with 2-chloro-3-(2-thienyl)propanal in ethanol (B145695) yields 2-amino-5-(2-thienylmethyl)thiazole. rsc.org

Table 1: Examples of Thiazole Synthesis Using Thiourea Derivatives

| Reactants | Product | Synthesis Method | Reference |

| Substituted thiourea + Substituted 2-bromoethanone | 2-Aminothiazole analogs | Hantzsch condensation reaction in ethanol. | smolecule.com |

| Thiourea + 2-Chloro-3-(2-thienyl)propanal | 2-Amino-5-(2-thienylmethyl)thiazole | Refluxing in ethanol. | rsc.org |

| N-methylthiourea + 4-chloroacetoacetate | Ethyl 2-(2-(methylamino)thiazol-4-yl)acetate | Heating under reflux in ethanol. |

This table showcases various synthetic routes to thiazoles, underscoring the foundational role of the thiourea moiety.

Use in Nucleophilic Substitution and Condensation Reactions

The chemical behavior of this compound is characterized by its participation in nucleophilic substitution and condensation reactions. The sulfur atom of the thiourea group acts as a potent nucleophile, readily reacting with electrophiles like alkyl halides. wikipedia.org This reaction proceeds via the formation of an isothiouronium salt, which can then be hydrolyzed to produce thiols, demonstrating a key method for converting alkyl halides to their corresponding thiols. wikipedia.org

Furthermore, the compound undergoes condensation reactions with carbonyl compounds. For example, it can react with aldehydes and ketones to form thiazolidine (B150603) derivatives. wikipedia.org Thioureas, in general, condense with aldehydes, including formaldehyde, often in the presence of an acid catalyst, to create either linear or cyclic products. nih.govrsc.org This reactivity is fundamental to its role as a versatile synthon in constructing more complex molecular architectures.

Catalytic Applications

The unique electronic and structural properties of the thiourea group have led to the development of this compound and related compounds as effective catalysts in both metal-free and metal-mediated reactions.

Organocatalysis

Thiourea derivatives have gained significant prominence as organocatalysts, primarily due to their ability to act as hydrogen-bond donors. wikipedia.orgnih.gov The two N-H groups of the thiourea moiety can form specific, non-covalent hydrogen bonds with substrates, particularly those containing carbonyl groups or other hydrogen-bond acceptors. wikipedia.orgnih.gov This interaction activates the substrate, making it more susceptible to nucleophilic attack.

This mode of activation is central to its use in a wide array of organic transformations, including Michael additions, Strecker syntheses, and Diels-Alder reactions. libretexts.orgacs.org Bifunctional thiourea catalysts, which incorporate a basic site (like an amine) alongside the hydrogen-bonding thiourea group, can simultaneously activate both the electrophile and the nucleophile, leading to highly efficient and stereoselective reactions. libretexts.orgrsc.org The advantages of thiourea-based organocatalysts include their low toxicity, stability, and tolerance to acid-sensitive substrates. wikipedia.org

Table 2: Key Features of Thiourea-Based Organocatalysts

| Feature | Description | Reference |

| Activation Mode | Dual hydrogen-bond donation to activate electrophiles. | wikipedia.orgnih.gov |

| Bifunctionality | Can incorporate a Brønsted base to activate nucleophiles. | libretexts.orgrsc.org |

| Reaction Scope | Catalyzes Michael additions, Mannich reactions, cyanosilylations, etc. | acs.org |

| Advantages | Metal-free, non-toxic, bench-stable, water-tolerant. | wikipedia.org |

This table summarizes the characteristics that make thiourea derivatives powerful organocatalysts.

Metal-Complex Catalysis (e.g., Oxidation of Organic Compounds)

The sulfur and nitrogen atoms in the thiourea structure make it an excellent ligand for coordinating with transition metals. smolecule.comanalis.com.my this compound can form stable complexes with various metal ions, including palladium, gold, silver, copper, and zinc. researchgate.netnih.govmdpi.com The coordination can occur in several modes: as a neutral monodentate ligand through the sulfur atom, or as an anionic bidentate ligand chelating through both sulfur and nitrogen atoms. mdpi.comtandfonline.comresearchgate.net

These metal complexes themselves can be potent catalysts. While specific examples of this compound in oxidation catalysis are not extensively documented, related thiourea-metal complexes have shown significant catalytic activity. nih.govresearchgate.net For example, copper(I) complexes with acylthiourea ligands have been studied for their catalytic oxidation properties. The formation of these metal complexes can enhance stability and modulate the electronic properties of the metal center, thereby influencing its catalytic performance in reactions such as oxidations, reductions, and cross-coupling reactions. nih.govnih.gov

Development in Materials Science

The reactivity and chelating ability of thiourea derivatives, including this compound, have been harnessed in the field of materials science for creating functional polymers and advanced materials.

Thioureas can be incorporated as building blocks in polymer chains. For example, 2-aminothiazoles, which are synthesized from thioureas, can be used in polymer synthesis. analis.com.my More directly, thiourea-based resins have been developed for specialized applications. A notable example is a thiourea resin polymer used as a modifier at the interface of perovskite solar cells. rsc.org In this role, the polymer enhances the connection between material layers, regulates the crystallinity of the perovskite, and passivates defects. rsc.org Its water-resistant nature also improves the humidity stability of the solar cells, while the strong interaction between the thiourea groups and lead helps to suppress lead leakage from the device. rsc.org

Additionally, thiourea derivatives are being explored as functional monomers in molecularly imprinted polymers (MIPs). nih.gov These polymers are designed to specifically recognize and bind to target molecules, such as arsenic(III), for applications in environmental sensing and remediation. nih.gov The ability of the thiourea moiety to form hydrogen bonds is crucial for the specific binding mechanism in these materials. nih.gov Thiourea derivatives are also used in polymerizable dental materials, acting as part of the initiator system for free-radical polymerization. google.com

Precursors for Nanomaterials (e.g., Metal Oxides, Sulfides)

Thiourea and its substituted derivatives are well-established as effective precursors in the synthesis of various nanomaterials, particularly metal sulfides. ku.ac.aenih.gov The sulfur atom in the thiourea backbone serves as a reactive source that can decompose under specific conditions, such as in a molten state or during hydrothermal and solvothermal processes, to react with metal salts and form metal sulfide (B99878) nanoparticles. ku.ac.aeresearchgate.net This method offers a versatile route for producing a wide array of binary and tertiary metal sulfides. nih.gov

The substitution pattern on the thiourea can tune its reactivity and decomposition kinetics, which in turn allows for control over the size and concentration of the resulting nanocrystals. nih.govresearchgate.net For instance, different substituted thioureas exhibit conversion reactivities that can span over five orders of magnitude, enabling the synthesis of nanocrystals of a desired size at full conversion. nih.gov This tunability is crucial for optimizing the properties of nanomaterials for applications in catalysis, optoelectronics, and imaging. nih.govresearchgate.net

While direct studies on this compound as a nanomaterial precursor are not extensively documented, its structure suggests it could function similarly to other substituted thioureas. The presence of the 2-methylpropylidene group could influence its solubility, decomposition temperature, and reaction kinetics, potentially offering a unique handle to control the growth and morphology of metal sulfide nanoparticles. For example, the synthesis of Copper Sulfide (CuS) and Lead Sulfide (PbS) nanoparticles has been successfully achieved using thiourea as the sulfur source under various conditions. nano-ntp.comurfjournals.org

Below is a table summarizing the synthesis of different metal sulfide nanoparticles using thiourea-based precursors, illustrating the versatility of this class of compounds.

| Metal Sulfide | Precursors | Synthesis Method | Particle Size | Key Findings |

| PbS | Lead Acetate (B1210297) Trihydrate, Thiourea | Chemical Precipitation | 12 nm to 25 nm | Crystallinity and crystallite size increased with thiourea concentration. nano-ntp.com |

| CuS | Copper Acetate, Thiourea | Co-precipitation | - | Optical band gap ranged from 3.27 to 3.66 eV. urfjournals.org |

| CuS | Copper Nitrate Trihydrate, Thiourea | Solvothermal | - | Resulted in strong green photoluminescence. urfjournals.org |

| NiS | Nickel Acetate, Thiourea | Solventless route in air | - | Pure nanocrystalline hexagonal NiS phase was obtained at 190 °C. researchgate.net |

Sensor Development (e.g., Ion Recognition Probes)

The thiourea moiety is a powerful functional group for the development of chemical sensors, particularly for anion and cation recognition. nih.gov The nitrogen and sulfur atoms can act as hydrogen bond donors and coordination sites, allowing for selective binding with various analytes. nih.gov This interaction often leads to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorogenic sensor). nih.govresearchgate.net

Thiourea-based sensors have been successfully developed for the detection of a range of ions, including heavy metals like mercury (Hg²⁺), as well as zinc (Zn²⁺) and cadmium (Cd²⁺). researchgate.net The design of these sensors often involves attaching the thiourea group to a chromophore or fluorophore. Upon binding with the target ion, the electronic properties of the signaling unit are altered, resulting in a measurable optical response. researchgate.net For example, polyethyleneimine modified with nitrophenyl thiourea has been used as a colorimetric sensor for sulfate, fluoride, and acetate anions. nih.gov

Given its structure, this compound could be a promising candidate for sensor applications. The imino nitrogen and the thiourea group could provide specific binding sites for metal ions or anions. The 2-methylpropyl group might also influence the sensor's selectivity and sensitivity. Research on similar structures shows that modifying the functional groups attached to the thiourea core can tailor the sensor's properties for specific targets. mdpi.com

The following table presents examples of thiourea-based sensors and their performance characteristics.

| Sensor Type | Target Analyte | Detection Principle | Key Performance Metric |

| Colorimetric Sensor | SO₄²⁻, F⁻, AcO⁻ | Hydrogen bonding induced color change | Distinct color change from colorless to yellow. nih.gov |

| Fluorescent Chemosensor | Hg²⁺, Zn²⁺, Cd²⁺ | Metal ion coordination | Enables fluorescence microscopy imaging of ions in living cells. researchgate.net |

| Electrochemical Sensor | Thiourea (TU) | Voltammetric detection | Limit of Detection (LOD) of 23.03 ± 1.15 µM. mdpi.comnih.gov |

Polymer Science Applications (e.g., Stabilizers)

In polymer science, thiourea derivatives have found utility in various roles, including as components of redox initiation systems for polymerization. mdpi.com The (hydro)peroxide/thiourea/copper salt system is a well-established redox initiator for curing two-component dental materials based on methacrylates. mdpi.com In this system, the thiourea derivative acts as a reducing agent and can also function as a ligand for the copper catalyst, influencing the rate of radical generation and, consequently, the polymerization kinetics and mechanical properties of the final polymer. mdpi.com

The structure of the thiourea derivative significantly impacts the efficiency of the initiation process. mdpi.com For instance, studies on different acylthioureas have demonstrated that structural modifications can tune the working time and the final properties, such as flexural strength and modulus, of the resulting polymer composites. mdpi.com This highlights the potential for designing thiourea derivatives with specific functionalities to control polymerization reactions.

While specific applications of this compound as a polymer stabilizer or initiator are not widely reported, its chemical structure suggests it could participate in similar redox processes. The nature of the substituent on the amino group can influence the electronic properties and reactivity of the thiourea moiety, which could be leveraged to tailor its performance in polymer systems. Further research could explore its efficacy as a reducing agent or stabilizer in various polymer formulations.

The table below summarizes the effect of different thiourea derivatives on the properties of methacrylate-based composites.

| Thiourea Derivative | Role | Effect on Polymer Properties |

| Hexanoyl thiourea | Reducing Agent | Resulted in composites with excellent flexural strength (>100 MPa) and modulus (>6000 MPa). mdpi.com |

| N-benzoylthiourea | Reducing Agent | Achieved high flexural strength and modulus in dental composites. mdpi.com |

| 1-(pyridin-2-yl)thiourea | Reducing Agent | Led to faster polymerization compared to phenyl-substituted thioureas. mdpi.com |

Future Research Directions and Perspectives

Design and Synthesis of Novel (2-Methylpropylideneamino)thiourea Analogs with Tailored Properties

The synthesis of novel analogs of this compound is a key area for future exploration, with the goal of creating derivatives with enhanced or specific properties. The versatility of thiourea (B124793) chemistry allows for a wide range of structural modifications. mdpi.com

Synthetic Strategies: The synthesis of thiourea derivatives can be achieved through various established methods, including:

Condensation Reactions: Reacting thiourea with aldehydes or ketones. smolecule.com

From Isothiocyanates: The reaction of isothiocyanates with amines is a common and high-yielding method for producing a diverse range of N,N'-disubstituted thioureas. mdpi.comresearchgate.net

From Thiophosgene (B130339): Thiophosgene can be reacted with amines to form thiourea derivatives. researchgate.netnih.gov

From Carbon Disulfide: Carbon disulfide can serve as a starting material for the synthesis of thiocarbamate intermediates, which can then be converted to thioureas. mdpi.com

By systematically altering the substituents on the this compound core, researchers can fine-tune the electronic and steric properties of the molecule. For instance, introducing different aryl or alkyl groups can influence the compound's solubility, lipophilicity, and ability to coordinate with metal ions. nih.govnih.gov The synthesis of a variety of acylthioureas with different halogen substitutions has been shown to influence their anti-pathogenic activity. mdpi.com

Table 1: Examples of Synthesized Thiourea Derivatives and their Potential Applications

| Derivative Type | Synthetic Approach | Potential Application |

| N-acyl thioureas | Condensation of acid chloride and ammonium (B1175870) thiocyanate (B1210189), followed by reaction with a heterocyclic amine. mdpi.com | Antimicrobial, Anticancer mdpi.comnih.gov |

| 2-amino-5-carboxamide thiazoles | Solid-phase synthesis from thiourea. nih.gov | Medicinal Chemistry |

| Polydentate N,O,S-ligands | Two-step procedure involving the preparation of thiocarbamic chlorides from primary amines and thiophosgene. nih.gov | Metal Complexation, Catalysis |

| N,N'-disubstituted thioureas | Reaction of isothiocyanates with amines. mdpi.com | Antiprotozoal mdpi.com |

Future work in this area will likely involve the use of combinatorial chemistry and high-throughput screening to rapidly generate and evaluate large libraries of this compound analogs. This approach will accelerate the discovery of new compounds with optimized properties for specific applications.

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

While this compound and its derivatives have shown promising biological activities, including antimicrobial and anticancer properties, a detailed understanding of their mechanisms of action at the molecular level is often lacking. smolecule.comnih.gov Future research will need to employ a range of biochemical and biophysical techniques to elucidate these mechanisms.

Key areas of investigation should include:

Enzyme Inhibition: Many thiourea derivatives exhibit their biological effects by inhibiting specific enzymes. nih.govresearchgate.net For example, some have been identified as potent urease inhibitors. nih.gov Future studies could use techniques like X-ray crystallography and kinetic assays to determine the precise binding mode and inhibitory mechanism of this compound analogs with their target enzymes. Some thiourea derivatives have also shown inhibitory activity against DNA gyrase and topoisomerase IV. nih.gov

Interaction with Nucleic Acids and Proteins: Thioureas can interact with biological macromolecules like DNA and proteins, which can influence their pharmacological effects. mdpi.comsmolecule.com Techniques such as fluorescence spectroscopy, circular dichroism, and molecular docking can be used to study these interactions in detail.

Disruption of Cellular Processes: Some thiourea derivatives have been shown to disrupt critical cellular processes. For instance, one derivative was found to destroy the NAD+/NADH homeostasis in Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Further investigation into how these compounds affect cellular pathways will be crucial.

Table 2: Reported Biological Activities of Thiourea Derivatives

| Biological Activity | Organism/Cell Line | Compound Type | Reference |

| Antibacterial | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | Thiocarbamate-derived thioureas | mdpi.com |

| Antibacterial (MRSA) | Staphylococcus aureus (MRSA) | Thiourea derivative TD4 | nih.gov |

| Anticancer | Human prostate (PC3) and liver (HepG2) cancer cell lines | Thiourea benzamide (B126) derivatives and their Cu(II) and Pt(IV) complexes | researchgate.net |

| Antileishmanial | Leishmania amazonensis | N,N′-disubstituted thiourea derivatives | mdpi.com |

| Urease Inhibition | Jack bean urease | 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids | nih.gov |

| Antifungal | Candida albicans, C. parapsilosis | 2-bromobenzoyl-substituted thiourea derivatives | researchgate.net |

A deeper understanding of the molecular mechanisms will not only validate the therapeutic potential of these compounds but also guide the rational design of more potent and selective analogs.

Exploration of New Catalytic Transformations Utilizing this compound and Its Complexes

Thiourea derivatives have been recognized for their catalytic properties, particularly in organic synthesis. annexechem.com They can act as organocatalysts and their metal complexes can also serve as effective catalysts. nih.govresearchgate.net

Future research in this area could focus on:

Asymmetric Catalysis: Developing chiral this compound analogs as organocatalysts for asymmetric reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals.

Metal Complex Catalysis: Synthesizing and characterizing metal complexes of this compound and evaluating their catalytic activity in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. nih.gov For example, Ru(II) complexes with thiourea ligands have been used for the transfer hydrogenation of aldehydes and ketones. nih.gov

Heterogeneous Catalysis: Immobilizing this compound or its metal complexes onto solid supports, such as silica (B1680970) nanoparticles, to create recyclable and more environmentally friendly heterogeneous catalysts. nih.gov

The exploration of new catalytic applications will broaden the utility of this compound beyond its biological activities and contribute to the development of more efficient and sustainable chemical processes.

Integration with Advanced Materials Science for Hybrid Systems

The unique properties of this compound, such as its ability to form stable complexes with metal ions, make it an attractive candidate for integration into advanced materials. annexechem.com Future research could explore the development of hybrid systems with novel functionalities.

Potential areas of exploration include:

Sensors: Incorporating this compound into sensor arrays for the detection of specific metal ions or anions. The thiourea moiety can act as a recognition element, and its binding to an analyte can be transduced into a measurable signal.

Corrosion Inhibitors: Investigating the use of this compound and its derivatives as corrosion inhibitors for metals. Thiourea compounds have shown effectiveness in this area. nih.gov

Nanomaterials: Using this compound as a capping agent or stabilizer in the synthesis of metal nanoparticles to control their size, shape, and properties. nih.gov

By combining the molecular properties of this compound with the bulk properties of materials, it may be possible to create new hybrid systems with synergistic effects and a wide range of applications.

Application of Machine Learning and AI in Predicting Properties and Activities of Derivatives

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. mit.edustam-journal.org These computational tools can be applied to accelerate the design and development of new this compound derivatives.

Future applications of ML and AI in this context include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to predict the biological activity of this compound analogs based on their chemical structure. researchgate.net This can help prioritize which compounds to synthesize and test, saving time and resources.

Predicting Physicochemical Properties: Using ML models to predict key properties such as solubility, toxicity, and metabolic stability of new derivatives. researchgate.netoptibrium.com

De Novo Design: Employing generative AI models to design novel this compound analogs with desired properties. These models can learn the underlying rules of molecular structure and generate new molecules that are likely to be active. mit.edu

By leveraging the power of ML and AI, researchers can navigate the vast chemical space of possible this compound derivatives more efficiently and increase the probability of discovering new compounds with significant scientific and technological impact.

Q & A

Q. What are the optimal synthetic routes for (2-Methylpropylideneamino)thiourea to ensure high yield and purity?

Methodological Answer: Synthesis typically involves reacting substituted isothiocyanates with amines under controlled conditions. Key steps include:

- Temperature Control : Maintaining temperatures below 170°C to prevent thiourea isomerization to thiocyanate, which compromises purity .

- Spectroscopic Validation : Use IR spectroscopy to confirm functional groups (e.g., ν(C=S) at ~1190 cm⁻¹ and ν(N-H) at ~3179 cm⁻¹) .

- Purification : Column chromatography or recrystallization to isolate the compound, followed by microelemental analysis (C, H, N, S) to verify purity .

Q. How can researchers standardize the characterization of this compound’s structural properties?

Methodological Answer: A multi-technique approach is recommended:

- Spectroscopy : NMR (¹H/¹³C) to confirm substituent connectivity and IR for thiourea moiety identification .

- Crystallography : X-ray diffraction to resolve molecular packing and hydrogen-bonding patterns, critical for understanding reactivity .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways, avoiding artifacts from inconsistent preheating .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

Methodological Answer: Initial screening should focus on:

- Cytotoxicity Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Antioxidant Screening : DPPH/ABTS radical scavenging assays to quantify reducing potential .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to detect early apoptotic populations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiourea derivatives like this compound?

Methodological Answer: Contradictions often arise from variability in experimental design. Strategies include:

- Standardized Protocols : Replicate studies under identical conditions (e.g., pH, temperature, cell passage number) .

- Dose-Response Curves : Use a wide concentration range to identify threshold effects and avoid false negatives .

- Metabolic Profiling : Compare compound stability in different media (e.g., liver microsomes) to account for degradation .

Q. What experimental approaches validate the role of this compound in modulating mitochondrial apoptosis pathways?

Methodological Answer: Advanced mechanistic studies require:

- Mitochondrial Membrane Potential (ΔψM) : JC-1 staining to quantify depolarization, a hallmark of intrinsic apoptosis .

- Western Blotting : Detect cytochrome c release from mitochondria and Bcl-2/Bax ratio changes .

- Caspase Activation Assays : Fluorometric substrates (e.g., Caspase-3/9) to confirm downstream effector activation .

Q. How can computational methods enhance the design of thiourea derivatives with improved target specificity?

Methodological Answer: Integrate computational and experimental workflows:

- Molecular Docking : Screen against target proteins (e.g., Bcl-2, thioredoxin reductase) to predict binding affinities .

- QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with activity data to guide synthesis .

- MD Simulations : Assess compound stability in biological membranes to optimize bioavailability .

Q. What strategies mitigate the environmental and toxicity risks of this compound in lab settings?

Methodological Answer: Address toxicity through:

- Thyroid Function Monitoring : In vivo studies tracking TSH levels and thyroid histopathology, as thiourea disrupts hormone synthesis .

- Waste Management : Neutralize thiourea via oxidation (e.g., H₂O₂) to less toxic urea derivatives before disposal .

- Alternative Solvents : Use biodegradable ionic liquids to reduce ecological footprint during synthesis .

Data Analysis and Reproducibility

Q. How should researchers handle irreproducible results in thiourea derivative synthesis?

Methodological Answer: Key factors to control:

- Reagent Purity : Source high-purity starting materials to avoid side reactions .

- Thermal History : Document preheating times and temperatures rigorously, as inconsistent heating alters thiourea stability .

- Statistical Validation : Apply ANOVA to batch synthesis yields, identifying outliers through Grubbs’ test .

Q. What statistical methods are appropriate for analyzing dose-dependent biological effects?

Methodological Answer:

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ .

- Cluster Analysis : Group compounds with similar activity profiles using principal component analysis (PCA) .

- Error Propagation : Account for variability in triplicate measurements using standard error of the mean (SEM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.